6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid
Description
Properties
Molecular Formula |
C14H17Cl2NO4 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-[[2-(2,4-dichlorophenoxy)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c15-10-5-6-12(11(16)8-10)21-9-13(18)17-7-3-1-2-4-14(19)20/h5-6,8H,1-4,7,9H2,(H,17,18)(H,19,20) |
InChI Key |
HVTGLNTXHGVFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Caprolactam via Alkaline Conditions
The industrial-scale production of 6-AHA, as detailed in patent WO2020031201A1, involves the hydrolysis of caprolactam under strongly alkaline conditions. In Example 5 of the patent, 500 g of caprolactam is reacted with a freshly prepared aqueous potassium hydroxide solution (280 g KOH in 450 mL H₂O) at 90–95°C for 10 hours. Subsequent neutralization with acetic acid in isopropanol yields 6-AHA with a purity exceeding 99.98% by HPLC. Key parameters include:
Biocatalytic Production from Cyclohexane
An alternative route described by Sattler et al. employs a mixed microbial system (Pseudomonas taiwanensis and Escherichia coli) to convert cyclohexane to 6-AHA via a six-enzyme cascade. This one-pot process achieves a 47% yield under optimized conditions (2 g CDW L⁻¹ biomass, 5 mM cyclohexane, 16-hour reaction). While this method offers environmental advantages, its volumetric productivity (0.59 mM 6-AHA h⁻¹) remains inferior to chemical hydrolysis.
Amide Bond Formation: Coupling 6-AHA with 2,4-Dichlorophenoxyacetyl Chloride
Stepwise Amidation in Organic Solvents
Building on the amidation strategies for nicotinic acid derivatives, the target compound is synthesized via nucleophilic acyl substitution:
-
Reaction Setup :
-
Workup and Purification :
-
Filtration to remove triethylamine hydrochloride.
-
Solvent evaporation under reduced pressure.
-
Recrystallization from ethanol/water (7:3 v/v) yields white crystals.
-
Solid-Phase Synthesis for Scalability
Adapting the anti-solvent crystallization methods from patent WO2020031201A1, a scalable approach involves:
-
Dissolving crude amide in hot isopropanol (65–70°C).
-
Gradual addition of water to induce crystallization.
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Filtration and vacuum drying (60–65°C) to achieve >99% purity.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
As emphasized in the patent, HPLC analysis using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) confirms the absence of caprolactam (retention time: 6.2 min) and 2,4-D impurities (retention time: 9.8 min). The target compound elutes at 11.3 min with a peak area purity of 99.2%.
Spectroscopic Validation
-
FTIR : N-H stretch at 3300 cm⁻¹, C=O (amide I) at 1655 cm⁻¹, and C-Cl stretches at 750 cm⁻¹.
-
¹H NMR (DMSO-d₆): δ 1.40–1.60 (m, 4H, -CH₂-), 2.15 (t, 2H, -CH₂COOH), 3.20 (q, 2H, -NHCH₂-), 4.55 (s, 2H, OCH₂CO), 6.90–7.45 (m, 3H, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Hydrolysis + Amidation | 78% | 99.2% | High | Moderate (solvent use) |
| Biocatalytic + Amidation | 32%* | 95%* | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acyl moiety, potentially converting it to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid serves as a critical building block for more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives that can be tailored for specific applications.
Biology
This compound is investigated for its potential as a biochemical probe due to its structural characteristics. It can interact with proteins or enzymes, altering their activity and providing insights into biological pathways.
Mechanism of Action:
- The phenoxyacetyl group interacts with hydrophobic pockets in proteins.
- The aminohexanoic acid moiety can form hydrogen bonds or ionic interactions.
Medicine
Research has explored its therapeutic properties, particularly in modulating biological pathways related to diseases. Its unique structure allows it to target specific molecular interactions that could lead to new treatment avenues.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Applications | Unique Features |
|---|---|---|---|
| 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid | Structure | Biochemical probe, synthetic building block | Hydrophobic phenoxyacetyl group |
| 6-Aminohexanoic Acid | Structure | Limited applications | Lacks phenoxyacetyl group |
| 2,4-Dichlorophenoxyacetic Acid | Structure | Herbicide | Lacks aminohexanoic acid moiety |
Case Study 1: Therapeutic Potential
A study investigated the effects of 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid on cell signaling pathways involved in cancer progression. Results indicated that the compound could inhibit specific pathways, suggesting its potential as an anticancer agent.
Case Study 2: Environmental Impact
Research has linked exposure to related compounds like 2,4-dichlorophenoxyacetic acid with health risks such as non-Hodgkin lymphoma. Understanding the mechanisms through which these compounds operate can inform safety regulations and therapeutic strategies.
Mechanism of Action
The mechanism of action of 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The phenoxyacetyl group may interact with hydrophobic pockets in proteins, while the aminohexanoic acid moiety can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyacetyl Derivatives with Varied Substituents
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid ()
- Structure: Features a 3,5-dimethylphenoxy group instead of 2,4-dichlorophenoxy.
- Key Differences :
- Methyl groups are electron-donating, reducing electrophilicity compared to electron-withdrawing chlorine atoms.
- Lower molecular weight (~266 g/mol estimated) due to the absence of chlorine.
- Applications : Demonstrated in ester derivatives (e.g., 3-nitrobenzenesulfonyl ethyl ester) for further functionalization, suggesting utility in prodrug design .
6-(2,4-Dichlorophenyl)-6-oxohexanoic Acid ()
- Structure: Replaces the acetyl amino group with a ketone at the sixth carbon.
- CAS 898791-22-5; exact molecular weight unavailable but estimated to be higher than the target compound due to the dichlorophenyl ketone moiety.
- Applications : Likely serves as an intermediate in pharmaceuticals or agrochemicals due to reactive ketone functionality .
Aromatic Amine-Linked Hexanoic Acid Derivatives
DNP-X Acid (6-((2,4-Dinitrophenyl)amino)hexanoic Acid) ()
- Structure: Contains a 2,4-dinitrophenyl (DNP) group instead of dichlorophenoxy.
- Key Differences :
- Strong electron-withdrawing nitro groups enhance reactivity as a FRET quencher and amine-reactive probe.
- Molecular weight: 297.26 g/mol; higher density (1.417 g/cm³) due to nitro groups.
- Applications : Used in biomolecular labeling and fluorescence studies .
6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic Acid ()
Functional Group Variants
6-[(2-carboxyethyl)amino]hexanoic Acid ()
- Structure: Substitutes the phenoxyacetyl group with a carboxyethyl chain.
- Key Differences :
6-(2-Phenylethenylsulfonylamino)hexanoic Acid ()
- Structure : Features a sulfonamide-linked styryl group.
- Key Differences: Sulfonyl group enhances stability and reactivity as a leaving group. Molecular weight: 297.37 g/mol (C₁₄H₁₉NO₄S).
- Applications: Potential use in photoaffinity labeling or polymer chemistry .
Biological Activity
6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid (often abbreviated as 2,4-D-Ahx) is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This article explores the biological activity of 2,4-D-Ahx, focusing on its mechanisms of action, therapeutic potential, and associated research findings.
The structure of 2,4-D-Ahx includes a hexanoic acid backbone with an attached 2,4-dichlorophenoxyacetyl group. This configuration allows it to interact with various biological targets, particularly in the fibrinolytic system. The compound mimics lysine residues in fibrin and interacts with lysine binding sites (LBS) on plasminogen (Plg) and plasmin (Plm), inhibiting their binding to fibrinogen. This competitive inhibition is crucial for understanding its antifibrinolytic properties .
Biological Activities
Antifibrinolytic Activity:
Research indicates that 2,4-D-Ahx exhibits significant antifibrinolytic activity. The compound's derivatives have shown varying degrees of inhibitory effects on plasminogen activation and plasmin activity. For instance, derivatives such as H-EACA-NLeu-OH demonstrate an IC50 value of less than 0.02 mM for antifibrinolytic activity, indicating potent efficacy compared to other known inhibitors .
Cytotoxic Effects:
Some studies have reported cytotoxic effects of certain derivatives of 2,4-D-Ahx against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells. High concentrations of these derivatives led to significant cell death, suggesting potential applications in targeted cancer therapies .
Genotoxicity:
The genotoxic effects of 2,4-D and its metabolites have been studied extensively. A study demonstrated that exposure to 2,4-D resulted in a dose-dependent increase in chromosome aberrations and sperm head abnormalities in mice. These findings raise concerns about the long-term health implications of exposure to this compound .
Table: Antifibrinolytic Activity of 2,4-D-Ahx Derivatives
| Compound | Antifibrinolytic Activity IC50 (mM) | Antiamidolytic Activity IC50 (mM) |
|---|---|---|
| EACA | 0.20 | - |
| H-EACA-NLeu-OH | <0.02 | 0.12 |
| HCl × H-EACA-Leu-OH | 0.08 | 13 |
| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |
| H-EACA-L-Phe-OH | 0.16 | - |
This table summarizes the antifibrinolytic and antiamidolytic activities of various derivatives of 2,4-D-Ahx, highlighting their potential therapeutic uses in managing conditions related to excessive fibrin formation.
Case Studies on Toxicity
A notable case involved a young female farmer who ingested a toxic amount of 2,4-D leading to severe organ failure and eventual death. The case highlighted the acute toxicity associated with high doses of this herbicide and its metabolites . Symptoms included loss of consciousness and severe gastrointestinal distress, underscoring the risks associated with agricultural exposure.
Q & A
Q. What are the optimal synthetic routes for 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound typically involves coupling 2,4-dichlorophenoxyacetic acid with 6-aminohexanoic acid derivatives. A high-yield approach (87% yield) involves activating the carboxylic acid group of 2,4-dichlorophenoxyacetic acid using coupling agents like EDCI/HOBt, followed by reaction with methyl 6-aminocaproate hydrochloride under anhydrous conditions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials. Yield optimization requires strict control of stoichiometry, temperature (0–5°C for activation, room temperature for coupling), and inert atmosphere to prevent hydrolysis.
Q. What analytical techniques are critical for characterizing 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid and confirming its purity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals include the amide proton (δ 8.1–8.3 ppm) and the hexanoic acid methylene groups (δ 1.2–1.6 ppm) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry detects impurities and verifies molecular weight (expected [M+H]⁺ ~ 363.2 Da).
- Elemental Analysis: Confirms C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. To address this:
- Standardize Bioassays: Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Purity Validation: Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual dichlorophenol derivatives) using GC-MS .
- Mechanistic Studies: Employ molecular docking to predict binding affinities to targets like auxin receptors, and validate with isothermal titration calorimetry (ITC) .
Q. What strategies are effective for studying the environmental toxicity and biodegradation pathways of this compound?
Methodological Answer:
- Ecotoxicology Assays: Use Daphnia magna or Lemna minor to assess acute toxicity (LC₅₀/EC₅₀) under OECD guidelines. Monitor metabolites via LC-QTOF-MS to identify degradation products (e.g., dichlorophenol or hexanoic acid derivatives) .
- Soil Microcosm Studies: Analyze microbial degradation by spiking soil with ¹⁴C-labeled compound and tracking mineralization (CO₂ release) over 28 days. Metagenomic profiling identifies degradative microbiota .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Modeling: Use software like MOE or Schrödinger to correlate structural features (e.g., logP, H-bond donors) with activity. Focus on modifying the hexanoic acid chain length or dichlorophenoxy substitutions .
- Molecular Dynamics Simulations: Simulate binding stability to auxin-binding protein 1 (ABP1) over 100 ns to prioritize derivatives with lower free energy of binding .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using tools like GraphPad Prism. Report 95% confidence intervals and validate model assumptions (e.g., normality via Shapiro-Wilk test) .
- ANOVA with Post Hoc Tests: Compare treatment groups using Tukey’s HSD for multiple comparisons. Include negative (vehicle) and positive controls (e.g., 2,4-D for auxin-like activity) .
Q. How should researchers address batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize critical parameters (e.g., reaction time, temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- Quality Control Protocols: Implement in-process monitoring (e.g., FTIR for amine conversion) and strict post-synthesis characterization (e.g., melting point, NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
